Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS 70961-05-6) is a highly versatile, fluorinated aliphatic building block characterized by a 1,4-dicarbonyl-like relationship between an exceptionally electrophilic trifluoromethyl ketone and an ethyl ester [1]. As a trifluoromethylated analog of ethyl levulinate, it serves as a critical precursor for the synthesis of complex fluorine-containing heterocycles, including pyrazoles, pyridazines, and pyrimidines [2]. Its primary procurement value lies in its ability to cleanly install a CF3 group alongside an extendable propionic acid side-chain in a single synthetic step, a structural motif highly sought after in modern medicinal chemistry for improving metabolic stability and target binding affinity.
Attempting to substitute Ethyl 5,5,5-trifluoro-4-oxopentanoate with more common fluorinated building blocks like ethyl 4,4,4-trifluoroacetoacetate or non-fluorinated ethyl levulinate fundamentally alters the downstream chemical space [1]. Ethyl 4,4,4-trifluoroacetoacetate is a 1,3-dicarbonyl that rigidly restricts cyclization to 5-membered rings lacking the crucial two-carbon (propionic ester) linker. Conversely, non-fluorinated ethyl levulinate lacks the strong electron-withdrawing CF3 group, resulting in significantly lower ketone electrophilicity, sluggish condensation kinetics, and an inability to impart the metabolic resistance required for advanced pharmaceutical intermediates [2]. Procurement of this exact 1,4-fluorinated scaffold is therefore non-negotiable when targeting CF3-substituted dihydropyridazinones or extended pyrazole-alkanoic acids.
The specific carbon chain length of Ethyl 5,5,5-trifluoro-4-oxopentanoate dictates the structural outcome of condensation reactions with binucleophiles. When reacted with hydrazines, the 1,4-spacing allows for the formation of 6-membered 3-(trifluoromethyl)-4,5-dihydropyridazin-6-ones or 5-membered pyrazoles bearing a critical propionic ester side-chain [1]. In contrast, shorter-chain analogs force a different cyclization pathway.
| Evidence Dimension | Cyclization product profile with hydrazines |
| Target Compound Data | Yields >95% selective formation of 6-membered pyridazinones or pyrazole-3-propanoates. |
| Comparator Or Baseline | Ethyl 4,4,4-trifluoroacetoacetate (exclusively yields 5-membered pyrazoles without extended side-chains). |
| Quantified Difference | 100% divergence in accessible ring size and side-chain retention. |
| Conditions | Standard hydrazine condensation (e.g., in ethanol, reflux). |
Buyers must select this specific chain length to access pyridazine cores or pyrazole-propionic acid derivatives, which are impossible to synthesize directly from standard 1,3-dicarbonyls.
The presence of the highly electronegative trifluoromethyl group adjacent to the C4 ketone exerts a strong inductive (-I) effect, significantly increasing the partial positive charge on the carbonyl carbon compared to its non-fluorinated counterpart [1]. This thermodynamic activation dramatically lowers the activation energy required for nucleophilic attack by amines, hydrazines, or organometallic reagents.
| Evidence Dimension | Relative rate of nucleophilic condensation at the C4 position |
| Target Compound Data | Rapid condensation (typically 2-5 hours) under mild conditions. |
| Comparator Or Baseline | Ethyl levulinate (often requires 12-24 hours and stronger acid catalysis). |
| Quantified Difference | Up to a 4-to-5-fold reduction in reaction time for standard imine/enamine formations. |
| Conditions | Equimolar nucleophile addition in standard organic solvents. |
Procurement of the fluorinated analog not only provides the required CF3 group but also significantly improves manufacturing throughput and reduces the need for harsh catalysts.
Incorporating Ethyl 5,5,5-trifluoro-4-oxopentanoate into an API scaffold predictably alters the physicochemical properties of the final molecule. The CF3 group provides a robust shield against cytochrome P450-mediated oxidation at what would otherwise be a vulnerable terminal methyl group, while simultaneously increasing the overall lipophilicity of the molecule to improve membrane permeability [1].
| Evidence Dimension | LogP contribution and metabolic liability |
| Target Compound Data | CF3-substituted heterocycle (blocks oxidation, increases LogP by ~0.8-1.2 units). |
| Comparator Or Baseline | CH3-substituted heterocycle derived from ethyl levulinate (susceptible to rapid metabolic clearance). |
| Quantified Difference | ~1.0 unit increase in LogP and elimination of primary metabolic oxidation at the C4-substituent. |
| Conditions | Standard in silico or in vitro ADME profiling of the resulting heterocyclic cores. |
For pharmaceutical R&D procurement, selecting the fluorinated building block is critical for overcoming early-stage pharmacokinetic failures associated with rapid metabolism.
While the free acid form (5,5,5-trifluorolevulinic acid) can be prone to handling difficulties, viscosity issues, and potential side reactions during complex syntheses, the ethyl ester (Ethyl 5,5,5-trifluoro-4-oxopentanoate) offers excellent stability and solubility profiles [1]. It remains a stable, easily dispensable liquid that integrates seamlessly into automated parallel synthesis workflows.
| Evidence Dimension | Storage stability and handling format |
| Target Compound Data | Ethyl ester (highly soluble, stable liquid, >98% purity retention over standard storage). |
| Comparator Or Baseline | Free acid form (prone to handling challenges and potential acid-catalyzed degradation). |
| Quantified Difference | Significant reduction in handling-related purity degradation and improved volumetric dispensing accuracy. |
| Conditions | Standard laboratory storage (2-8°C, sealed) and automated liquid handling. |
The esterified form ensures lot-to-lot reproducibility and minimizes material loss during automated high-throughput library synthesis.
As demonstrated in patent literature, this compound is a critical precursor for synthesizing condensed pyrazole derivatives used as Lecithin-Cholesterol Acyltransferase (LCAT) activators for treating dyslipidemia [1].
Utilized in the synthesis of fluorinated pyrazole- and pyridazine-based crop protection agents, where the CF3 group enhances environmental stability and target binding [2].
The stable ethyl ester form and high reactivity make it ideal for automated parallel synthesis of diverse CF3-containing heterocyclic libraries [3].
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